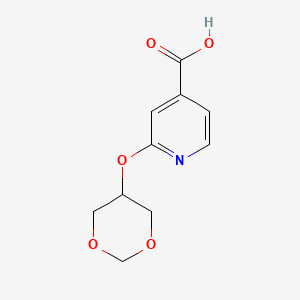
2-(1,3-Dioxan-5-yloxy)isonicotinic acid
Vue d'ensemble
Description
2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid consists of a pyridine ring (isonicotinic acid) attached to a 1,3-dioxane ring through an oxygen atom . The exact 3D structure and conformation would require further computational or experimental analysis.Physical And Chemical Properties Analysis
The predicted boiling point of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is 485.0±45.0 °C, and its predicted density is 1.375±0.06 g/cm3 . Its pKa is predicted to be 3.91±0.10 .Applications De Recherche Scientifique
1. Pro-chelator for Iron Sequestration
A study by Charkoudian, Pham, and Franz (2006) describes the development of a pro-chelating agent, BSIH, that interacts with iron only in the presence of hydrogen peroxide. This agent is designed to prevent the degradation caused by hydroxyl radicals generated from redox-active iron, suggesting potential applications in targeting specific pools of detrimental metal ions (Charkoudian, Pham, & Franz, 2006).
2. Synthesis of Nucleoside Analogues
Research by Cadet et al. (1998) focuses on the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes. These compounds have been prepared for potential use in medical applications, particularly as antiviral and anticancer agents (Cadet et al., 1998).
3. Development of Hemoglobin Allosteric Effectors
A study by Randad, Mahran, Mehanna, and Abraham (1991) explores the synthesis of compounds designed to decrease the oxygen affinity of human hemoglobin A. This research indicates potential clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
4. Creation of Heterometallic 3D-Network Solids
Cheng, Zheng, Ma, and Yang (2007) synthesized a series of heterometallic lanthanide(III)−copper(I) coordination polymers. These compounds represent a novel approach in creating heterometallic metal−organic frameworks with potential applications in material science and catalysis (Cheng et al., 2007).
5. Schiff Base Compounds for Crystallography
Research by Yang (2007) describes the synthesis of Schiff base compounds using isonicotinic acid. These compounds have been characterized for applications in crystallography and molecular structure analysis (Yang, 2007).
6. Antitubercular Action of Isonicotinic Acid Hydrazides
Isler, Gutmann, Straub, Fust, Böhni, and Studer (1955) synthesized isonicotinic acid hydrazides with various substitutions and tested them for antitubercular activity. This highlights the potential of these compounds in the treatment of tuberculosis (Isler et al., 1955).
Mécanisme D'action
Target of Action
It’s structurally related to isoniazid , a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . It’s bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Derivatives of isoniazid can be considered prodrugs since hydrazides are cleaved into isonicotinic acid, the bioactive form of isoniazid .
Biochemical Pathways
Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Pharmacokinetics
Isoniazid, a structurally related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Result of Action
Isoniazid, a structurally related compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
It’s worth noting that the use of suitable substances (elicitors) can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Propriétés
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDGEQLPWVSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-5-yloxy)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)
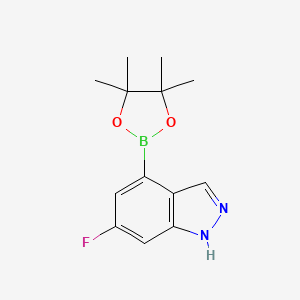
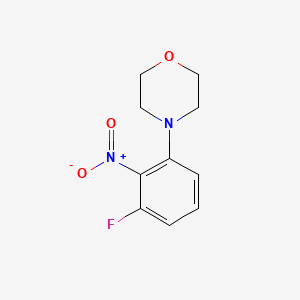
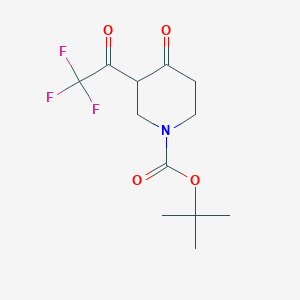
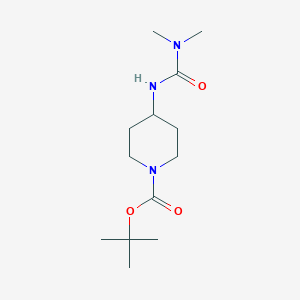

![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)


![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)